5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, a quinazoline moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The quinazoline moiety can be introduced through a cyclization reaction involving anthranilic acid derivatives . The final step involves the attachment of the pyrrolidine ring through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized derivatives with diverse chemical properties.
Scientific Research Applications
5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular signaling pathways . For example, it may inhibit certain kinases or activate specific transcription factors, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde: shares structural similarities with other indole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties . This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C26H29N5O2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C26H29N5O2/c1-33-18-10-11-23-20(16-18)21(17-32)24(28-23)26-29-22-9-3-2-8-19(22)25(30-26)27-12-4-5-13-31-14-6-7-15-31/h2-3,8-11,16-17,28H,4-7,12-15H2,1H3,(H,27,29,30) |
InChI Key |
HPSVWLBMFVRSNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2C=O)C3=NC4=CC=CC=C4C(=N3)NCCCCN5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.